molecular formula C6H7NO2 B077383 Pyridin-1-ium formate CAS No. 15066-28-1

Pyridin-1-ium formate

Cat. No.: B077383
CAS No.: 15066-28-1
M. Wt: 125.13 g/mol
InChI Key: FDTUVFSBEYKVAP-UHFFFAOYSA-N
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Description

Pyridin-1-ium formate is a pyridinium salt formed by the combination of pyridin-1-ium cation and formate anion Pyridinium salts are known for their aromatic nature and are widely used in various chemical reactions due to their stability and reactivity

Scientific Research Applications

Pyridin-1-ium formate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Used in the production of ionic liquids and as a catalyst in various chemical processes.

Safety and Hazards

Pyridin-1-ium formate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Pyridinium salts, including Pyridin-1-ium formate, have been a hot topic over the last few years due to their wide range of applications . They have been used in various organic transformations and have potential for further exploration in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-1-ium formate can be synthesized by treating pyridine with formic acid. The reaction typically involves the protonation of pyridine by formic acid, resulting in the formation of pyridin-1-ium cation and formate anion. The reaction can be represented as follows:

C5H5N+HCOOHC5H5NH++HCOO\text{C}_5\text{H}_5\text{N} + \text{HCOOH} \rightarrow \text{C}_5\text{H}_5\text{NH}^+ + \text{HCOO}^- C5​H5​N+HCOOH→C5​H5​NH++HCOO−

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors where pyridine and formic acid are mixed in stoichiometric amounts. The reaction is typically carried out at room temperature and atmospheric pressure, making it a cost-effective and straightforward process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-1-ium formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced back to pyridine under certain conditions.

    Substitution: The formate anion can be substituted by other nucleophiles, leading to the formation of different pyridinium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxide.

    Reduction: Pyridine.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Comparison with Similar Compounds

  • Pyridinium chloride: Used in organic synthesis and as a catalyst.
  • Pyridinium bromide: Known for its use in the synthesis of brominated organic compounds.
  • Pyridinium iodide: Used in iodination reactions and as a reagent in organic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pyridin-1-ium formate involves the reaction between pyridine and formic acid in the presence of a strong acid catalyst.", "Starting Materials": [ "Pyridine", "Formic acid", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix pyridine and formic acid in a round-bottom flask.", "Step 2: Add a few drops of strong acid catalyst to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to obtain the solid Pyridin-1-ium formate product.", "Step 6: Wash the solid product with cold water and dry it under vacuum." ] }

CAS No.

15066-28-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

formic acid;pyridine

InChI

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3)

InChI Key

FDTUVFSBEYKVAP-UHFFFAOYSA-N

SMILES

C1=CC=[NH+]C=C1.C(=O)[O-]

Canonical SMILES

C1=CC=NC=C1.C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-1-ium formate
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Pyridin-1-ium formate
Reactant of Route 3
Pyridin-1-ium formate
Reactant of Route 4
Pyridin-1-ium formate

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